![molecular formula C13H12ClF3N4O B2989759 N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide CAS No. 2061178-07-0](/img/structure/B2989759.png)

N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

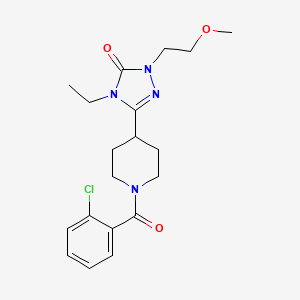

“N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine group and a pyrazole group . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of several crop-protection products .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- Design and Synthesis of Glycine Transporter 1 Inhibitor : A compound structurally related to the query was identified as a potent and orally available glycine transporter 1 inhibitor, showcasing the utility of such compounds in the development of central nervous system drugs (Yamamoto et al., 2016).

- Heterocyclic Synthesis : Research demonstrates the utility of related compounds in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, indicating their role as intermediates in creating diverse heterocyclic compounds (Hussein et al., 2008).

Biological Activities

- Antifungal Activity : A novel compound within the same chemical family was synthesized and showed promising antifungal activity against various strains, highlighting the potential of such compounds in agricultural and pharmaceutical applications (Si, 2009).

- TRPV1 Antagonists for Pain Management : Pyridine derivatives have been investigated as TRPV1 antagonists, demonstrating significant analgesic activity in animal models. This research suggests potential applications in treating pain (Ryu et al., 2015).

Material Science

- Mechanoluminescent and OLED Applications : Studies on Pt(II) phosphors with pyridinyl pyrazolate chelates reveal their applications in creating mechanoluminescent materials and high-efficiency OLED devices, underscoring the compound's relevance in advanced materials science (Huang et al., 2013).

Zukünftige Richtungen

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the research and development of new TFMP derivatives, including “N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide”, is likely to continue in the future.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) . These receptors play crucial roles in cell growth, differentiation, and survival.

Mode of Action

It is likely that it binds to its target receptors and inhibits their activity, leading to a decrease in the signaling pathways they regulate . The trifluoromethyl group attached to the pyridine ring could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Inhibition of CSF-1R, c-Kit, and Flt-3 could disrupt the signaling pathways they regulate, potentially leading to cell cycle arrest or apoptosis .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution .

Result of Action

Given its potential targets, it might lead to a decrease in cell proliferation and an increase in cell death .

Biochemische Analyse

Temporal Effects in Laboratory Settings

The changes in the effects of N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models have not been reported . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not yet understood .

Eigenschaften

IUPAC Name |

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4O/c1-2-12(22)20-9-5-19-21(6-9)7-11-10(14)3-8(4-18-11)13(15,16)17/h3-6H,2,7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIBWLKNFBSXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2989680.png)

![2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2989682.png)

![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)

![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)

![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)